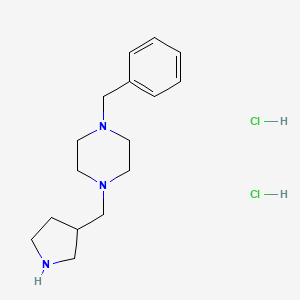![molecular formula C8H11ClN2 B1527490 [(2-Cloropiridin-4-il)metil]dimetilamina CAS No. 933689-05-5](/img/structure/B1527490.png)
[(2-Cloropiridin-4-il)metil]dimetilamina
Descripción general
Descripción
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol.
Molecular Structure Analysis
The molecular structure of “[(2-Chloropyridin-4-yl)methyl]dimethylamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a dimethylamine group attached to the 4th position .
Physical And Chemical Properties Analysis
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de agentes terapéuticos
[(2-Cloropiridin-4-il)metil]dimetilamina se utiliza en la síntesis de varios agentes terapéuticos. Su reactividad con diferentes sustratos orgánicos permite la creación de compuestos con potenciales actividades farmacológicas. Por ejemplo, se puede utilizar para desarrollar nuevos antihistamínicos o fármacos anticolinérgicos reaccionando con ésteres o derivados de ácidos para formar las amidas correspondientes .
Agricultura: Desarrollo de plaguicidas
En agricultura, este compuesto sirve como intermedio en la síntesis de plaguicidas. Su parte cloropiridinilo es particularmente valiosa para crear insecticidas y herbicidas que se dirigen a plagas específicas sin dañar los cultivos o el medio ambiente .
Ciencia de los materiales: Modificación de polímeros
La estructura química de this compound la hace adecuada para la modificación de polímeros. Se puede incorporar a los polímeros para mejorar sus propiedades, como la estabilidad térmica, la resistencia mecánica y la resistencia química .
Ciencia ambiental: Degradación de contaminantes
Los investigadores están explorando el uso de this compound en aplicaciones ambientales, particularmente en la degradación de contaminantes. Su capacidad para participar en reacciones redox podría potencialmente descomponer sustancias tóxicas en componentes menos dañinos .
Bioquímica: Estudios de inhibición enzimática
Este compuesto también es de interés en bioquímica para estudios de inhibición enzimática. Puede actuar como un inhibidor competitivo para enzimas que interactúan con sustratos basados en piridina, proporcionando información sobre los mecanismos enzimáticos y ayudando en el diseño de nuevos inhibidores .
Química analítica: Análisis cromatográfico
En química analítica, this compound se puede utilizar como un agente de derivatización en el análisis cromatográfico. Puede reaccionar con ácidos carboxílicos para formar amidas, que a menudo son más volátiles y detectables por métodos como la cromatografía de gases .
Farmacología: Investigación sobre el metabolismo de los fármacos
El compuesto encuentra aplicación en farmacología, donde se utiliza para estudiar el metabolismo de los fármacos. Puede ser un sustrato modelo para comprender cómo se metabolizan los fármacos en el cuerpo, especialmente aquellos que contienen el anillo de piridina .
Aplicaciones industriales: Fabricación de productos químicos
Finalmente, en aplicaciones industriales, this compound se utiliza en la fabricación de productos químicos donde puede servir como catalizador o reactivo en varios procesos químicos, contribuyendo a la producción de una amplia gama de productos químicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of [(2-Chloropyridin-4-yl)methyl]dimethylamine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
[(2-Chloropyridin-4-yl)methyl]dimethylamine interacts with LOXL2, inhibiting its activity. It has been found to be a selective inhibitor of LOXL2, with an IC50 value of 126 nM . This means that it can inhibit 50% of LOXL2 activity at a concentration of 126 nM .
Biochemical Pathways
By inhibiting LOXL2, [(2-Chloropyridin-4-yl)methyl]dimethylamine can affect the crosslinking of collagens and elastin in the extracellular matrix. This can lead to changes in tissue remodeling and fibrosis, which are processes that LOXL2 is known to be involved in .
Pharmacokinetics
It has been found to inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . The IC50 values for these enzymes were found to be more than 30 μM , suggesting that [(2-Chloropyridin-4-yl)methyl]dimethylamine may have interactions with other drugs metabolized by these enzymes.
Result of Action
The inhibition of LOXL2 by [(2-Chloropyridin-4-yl)methyl]dimethylamine can lead to changes in the structure of the extracellular matrix due to reduced crosslinking of collagens and elastin. This can potentially affect processes such as tissue remodeling and fibrosis .
Action Environment
The action of [(2-Chloropyridin-4-yl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of blood proteins can affect its activity. In the human whole blood LOXL2 assay, the IC50 of [(2-Chloropyridin-4-yl)methyl]dimethylamine was found to be 1.45 μM, compared to 126 nM in the absence of blood proteins . This suggests that the presence of blood proteins can reduce the compound’s inhibitory activity against LOXL2 .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIROYHMQHMUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933689-05-5 | |
| Record name | [(2-chloropyridin-4-yl)methyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




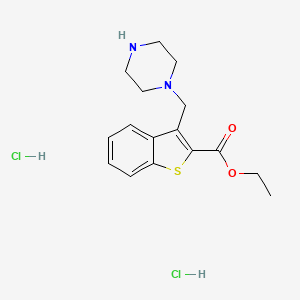
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
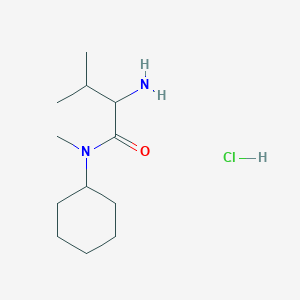

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
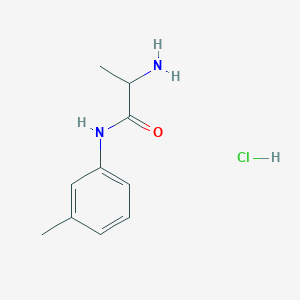
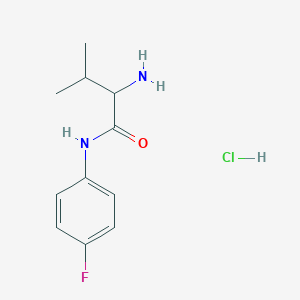
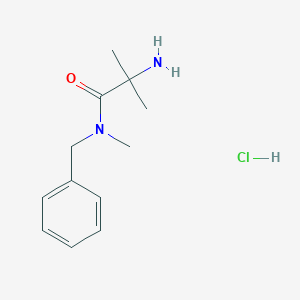
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)

